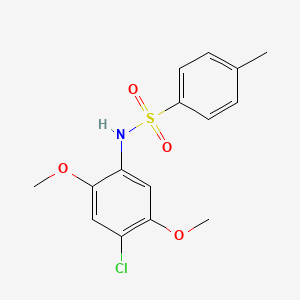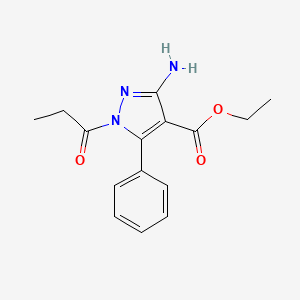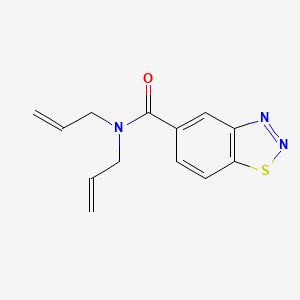![molecular formula C12H11BrN4O3 B5557935 5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)
5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a part of a class of compounds that has been synthesized and studied for various biological activities and chemical properties. It is closely related to various iminothiazolidin-4-one acetate derivatives and other related compounds.
Synthesis Analysis
- The synthesis of similar compounds often involves cyclocondensation reactions. For instance, a series of iminothiazolidin-4-one acetate derivatives was synthesized by cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate in methanol at room temperature (Ali et al., 2012).
- Another related synthesis involves the alkylation of 5-(2-, 3-, 4-methoxyphenyl, 3,4,5- trimethoxyphenyl)-3-thio-1,2,4-triazoles with halogenonitriles (Sameluk & Kaplaushenko, 2015).
Molecular Structure Analysis
- The molecular structure of similar compounds is often confirmed by spectroscopic techniques and X-ray crystallography, as seen in the case of some iminothiazolidin-4-one acetate derivatives (Ali et al., 2012).
- For the compound "5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate," the exact structure would likely be confirmed using similar methods.
Chemical Reactions and Properties
- The chemical reactions of similar compounds often involve interactions with various biological targets. For example, certain iminothiazolidin-4-one acetates show inhibitory activities against aldose reductase (Ali et al., 2012).
- The reactions may also involve nucleophilic attacks, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines (He et al., 2016).
Scientific Research Applications
Aldose Reductase Inhibition
A study by Ali et al. (2012) focused on the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as aldehyde and aldose reductase inhibitors. These inhibitors have potential as novel drugs for treating diabetic complications. The compound methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, structurally similar to 5-Bromo-2-Methoxy-4-[(4H-1,2,4-Triazol-4-ylimino)methyl]phenyl Acetate, showed high inhibitory potency.
Anticancer Properties
Bekircan et al. (2008) explored the synthesis of 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, a compound related to 5-Bromo-2-Methoxy-4-[(4H-1,2,4-Triazol-4-ylimino)methyl]phenyl Acetate. This study, detailed in Bekircan et al. (2008), found that some synthesized compounds displayed anticancer activity against various cancer cell lines, highlighting potential applications in cancer treatment.
Fungicidal Activity
Yang et al. (2017) described the synthesis of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, starting from a compound similar to 5-Bromo-2-Methoxy-4-[(4H-1,2,4-Triazol-4-ylimino)methyl]phenyl Acetate. Their research, found in Yang et al. (2017), indicated that several compounds showed moderate to high fungicidal activities against various phytopathogenic fungi, suggesting potential applications in crop protection.
Synthesis of Pyrazoles
A study by Martins et al. (2013) involved the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles using brominated precursors similar to 5-Bromo-2-Methoxy-4-[(4H-1,2,4-Triazol-4-ylimino)methyl]phenyl Acetate. The research, as seen in Martins et al. (2013), highlighted the versatility of such brominated compounds in synthesizing various pyrazole derivatives, which have diverse applications in medicinal chemistry.
Antioxidant Activity
Li et al. (2011) isolated a range of bromophenols from the marine red alga Rhodomela confervoides, as detailed in Li et al. (2011). They found that these compounds, structurally similar to 5-Bromo-2-Methoxy-4-[(4H-1,2,4-Triazol-4-ylimino)methyl]phenyl Acetate, exhibited potent antioxidant activities. This suggests the potential of similar bromophenols in the development of natural antioxidants for food or pharmaceutical applications.
properties
IUPAC Name |
[5-bromo-2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-8(18)20-12-4-10(13)9(3-11(12)19-2)5-16-17-6-14-15-7-17/h3-7H,1-2H3/b16-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORXQHKYJACMJ-FZSIALSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)C=NN2C=NN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)/C=N/N2C=NN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-bromo-2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5557863.png)
![3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5557870.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)
![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)